molecular formula C8H17N B1265533 1-Butylpyrrolidine CAS No. 767-10-2

1-Butylpyrrolidine

Cat. No.: B1265533
CAS No.: 767-10-2
M. Wt: 127.23 g/mol
InChI Key: JSHASCFKOSDFHY-UHFFFAOYSA-N
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Description

1-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, where a butyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

1-Butylpyrrolidine has several applications in scientific research:

Safety and Hazards

1-Butylpyrrolidine is classified as a flammable liquid and vapor, and it can be harmful if swallowed or comes into contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

1-Butylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of ionic liquids and other chemical intermediates . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been used in the microwave-assisted synthesis of ionic liquid precursors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on cellular function. At high doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These changes can lead to variations in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

1-Butylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 1-bromobutane in the presence of a base. Another method is the one-pot synthesis from ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts. This method yields this compound with a high efficiency of 76% under optimized conditions .

Chemical Reactions Analysis

1-Butylpyrrolidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Butylpyrrolidine can be compared with other similar compounds such as:

    1-Ethylpyrrolidine: Similar structure but with an ethyl group instead of a butyl group.

    N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom.

    1-Butyl-2-pyrrolidinone: A ketone derivative of this compound. These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

IUPAC Name

1-butylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHASCFKOSDFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227494
Record name Pyrrolidine, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-10-2
Record name 1-Butylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRROLIDINE, 1-BUTYL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11.7 kg of butane-1,4-diol were reacted with 7.3 kg of n-butylamine similarly to Example 1. N-(n-butyl)-pyrrolidine was obtained in 96% yield.
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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